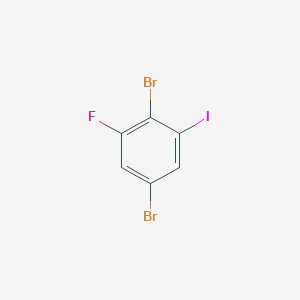

1,4-Dibromo-2-fluoro-6-iodobenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-1-fluoro-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2FI/c7-3-1-4(9)6(8)5(10)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBDANQAVJQKDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,4 Dibromo 2 Fluoro 6 Iodobenzene and Its Derivatives

Controlled Halogenation Strategies

The synthesis of polyhalogenated benzenes like 1,4-dibromo-2-fluoro-6-iodobenzene requires precise control over the introduction of each halogen atom. The reactivity of halogens varies, with fluorine being the most reactive and iodine the least. This differential reactivity necessitates carefully designed synthetic routes to achieve the desired substitution pattern.

Selective Bromination, Fluorination, and Iodination Protocols

Selective halogenation is a cornerstone of synthesizing complex aromatic compounds. For instance, the bromination of aromatic compounds can be achieved with high selectivity using specific catalysts. A combination of a shape-selective zeolite catalyst and a Lewis acid can facilitate the bromination of substrates like fluorobenzene in high yield. The reaction temperature is typically maintained between 30 to 70°C.

Fluorination of aromatic rings can be challenging due to the high reactivity of fluorine, often leading to multiple substitutions. Therefore, indirect methods are often employed. Iodination, on the other hand, is less reactive and may require an oxidizing agent to proceed effectively.

A common strategy for synthesizing compounds like 1-bromo-2-fluoro-4-iodobenzene involves the diazotization of a corresponding aniline. For example, 2-fluoro-4-iodoaniline can undergo a diazotization reaction to yield 1-bromo-2-fluoro-4-iodobenzene.

Sequential Halogenation and Functional Group Interconversion

The synthesis of this compound often involves a multi-step process that combines sequential halogenation with functional group interconversions. A plausible synthetic route could start with a readily available di-substituted benzene (B151609) and introduce the other halogens in a controlled manner.

For example, a synthetic pathway to a related compound, 1,4-dibromo-2,5-diiodobenzene, starts with 1,4-dibromobenzene. This substrate undergoes nitration, followed by reduction of the nitro group to an aniline. Subsequent iodination and a final diazo-iodination step yield the desired product. A similar strategic approach, starting with a fluorinated precursor, can be envisioned for the synthesis of this compound.

Another example is the synthesis of 1-bromo-2-chloro-3-fluoro-4-iodobenzene from 4-bromo-3-chloro-2-fluoroaniline. This process involves a one-pot diazotization and iodination method, which improves yield by minimizing the formation of byproducts.

Transition Metal-Catalyzed Cross-Coupling Reactions

The distinct reactivity of the C-I, C-Br, and C-F bonds in this compound makes it an excellent substrate for selective cross-coupling reactions. The carbon-iodine bond is generally the most reactive towards oxidative addition in palladium-catalyzed couplings, followed by the carbon-bromine bond, while the carbon-fluorine bond is typically unreactive under these conditions.

Suzuki-Miyaura Coupling: Investigations into Site Selectivity and Catalyst Optimization

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. This reaction is widely used due to its mild conditions and the low toxicity of the boron reagents.

In the case of polyhalogenated substrates like 1,4-dibromo-2-fluorobenzene, the Suzuki-Miyaura reaction can be performed with high site selectivity. The reaction with arylboronic acids has been shown to selectively couple at the more reactive halogen position, leading to the formation of fluorinated para-terphenyls. The reactivity order of halogens in Suzuki coupling generally follows I > Br > Cl.

The choice of catalyst is crucial for achieving high yields and selectivity. Palladium catalysts, often with phosphine ligands, are commonly used. For example, CataXCium A Pd G3 has been identified as an effective catalyst for Suzuki-Miyaura cross-couplings on certain substrates.

Table 1: Suzuki-Miyaura Coupling Reaction Parameters

| Parameter | Description |

|---|---|

| Catalyst | Typically a Palladium(0) complex. |

| Organohalide | R¹-X (X = I, Br, Cl, OTf) |

| Organoboron Reagent | R²-B(OR)₂ |

| Base | Required for the transmetalation step. |

| Solvent | Varies depending on the specific reaction. |

Sonogashira Coupling: Exploration of Alkynylation Reactions and Regiocontrol

The Sonogashira coupling reaction is a method to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. This reaction is valued for its mild conditions, often proceeding at room temperature.

For a substrate like this compound, the Sonogashira coupling would be expected to occur selectively at the most reactive C-I bond. The general reactivity trend for the organic halide is vinyl > aryl and I > Br > Cl. This inherent selectivity allows for the introduction of an alkynyl group at a specific position on the benzene ring.

For instance, the coupling of 1-bromo-4-iodobenzene with an alkyne proceeds selectively at the iodine-bearing carbon. This demonstrates the potential for regiocontrolled alkynylation of polyhalogenated benzenes.

Table 2: Sonogashira Coupling Reaction Components

| Component | Function |

|---|---|

| Palladium Catalyst | Facilitates the oxidative addition and reductive elimination steps. |

| Copper(I) Co-catalyst | Activates the alkyne for transmetalation. |

| Base | Typically an amine, used to deprotonate the alkyne. |

| Organic Halide | R-X (X = I, Br, Cl, OTf) |

| Terminal Alkyne | R'−C≡CH |

Negishi, Kumada, and Stille Couplings: Adaptations and Efficacy Studies

Other important cross-coupling reactions include the Negishi, Kumada, and Stille couplings, each utilizing different organometallic reagents.

The Negishi coupling employs organozinc reagents and is catalyzed by nickel or palladium. It is a versatile reaction for forming C-C bonds and can be used with a wide range of organic halides. Palladium catalysts generally offer higher yields and functional group tolerance.

The Kumada coupling utilizes Grignard reagents (organomagnesium halides) and is one of the earliest examples of catalytic cross-coupling. It can be catalyzed by both nickel and palladium. While economically advantageous, the high reactivity of Grignard reagents can limit its functional group tolerance.

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide, catalyzed by palladium. A key advantage of Stille coupling is the stability of the organotin reagents to air and moisture. However, the toxicity of tin compounds is a significant drawback.

For a polyhalogenated substrate, the selectivity of these reactions would also depend on the relative reactivity of the C-X bonds, with the C-I bond being the most susceptible to oxidative addition.

Table 3: Comparison of Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features |

|---|---|---|---|

| Negishi | Organozinc | Ni or Pd | High reactivity, broad scope. |

| Kumada | Grignard (Organomagnesium) | Ni or Pd | Utilizes readily available Grignard reagents. |

| Stille | Organotin (Organostannane) | Pd | Air and moisture stable reagents. |

Carbon-Heteroatom Bond Formation through Palladium-Catalyzed Approaches

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-heteroatom bonds, offering high efficiency and functional group tolerance. acs.orgresearchgate.net These methods are particularly valuable for the synthesis of complex molecules from polyhalogenated precursors like this compound. The differential reactivity of the C-I, C-Br, and C-F bonds allows for selective transformations.

The Buchwald-Hartwig amination, a cornerstone of palladium catalysis, enables the formation of C-N bonds by coupling aryl halides with amines. researchgate.netnih.gov For a substrate such as this compound, the reaction can be tuned to proceed selectively at the most reactive C-I bond, followed by the C-Br bonds, while the C-F bond typically remains inert under these conditions. The choice of palladium catalyst, ligand, base, and reaction conditions is crucial for achieving high selectivity and yield. researchgate.net

Modern advancements have led to the development of sophisticated catalyst systems. For instance, a dual-ligand palladium catalyst system can exhibit broad substrate scope and high reactivity, effectively catalyzing C-N cross-coupling reactions with an array of primary and secondary amines. nih.gov This approach could be applied to selectively introduce amino functionalities onto the polyhalogenated benzene core.

Below is a table summarizing typical conditions for selective Buchwald-Hartwig amination on polyhalogenated benzenes, which could be adapted for this compound.

| Parameter | Condition for C-I Coupling | Condition for C-Br Coupling | Reference |

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Pd(OAc)₂ or Pd₂(dba)₃ | nih.gov |

| Ligand | Biarylphosphine ligands (e.g., RuPhos, BrettPhos) | Biarylphosphine ligands (e.g., XPhos, SPhos) | nih.gov |

| Base | NaOt-Bu or Cs₂CO₃ | NaOt-Bu or K₃PO₄ | nih.gov |

| Solvent | Toluene or Dioxane | Toluene or Dioxane | nih.gov |

| Temperature | Room Temperature to 80 °C | 80 °C to 110 °C | nih.gov |

This table represents generalized conditions and would require optimization for the specific substrate.

Other Selective Functionalization Methodologies

Beyond palladium catalysis, other methodologies offer powerful ways to selectively functionalize polyhalogenated aromatic rings.

Directed Ortho Metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org The method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. uwindsor.cabaranlab.org The resulting aryllithium intermediate can then be trapped with various electrophiles. wikipedia.org

In the context of this compound, the fluorine atom can act as a weak DMG. However, the reactivity is often dominated by halogen-metal exchange, especially with the more labile iodine and bromine atoms when using strong bases like n-butyllithium. uwindsor.ca To achieve selective deprotonation via DoM, careful selection of the base and reaction conditions is paramount. The use of lithium amide bases, such as lithium tetramethylpiperidide (LTMP), can sometimes favor deprotonation over halogen-metal exchange, especially when a stronger DMG is present. unblog.fr If a suitable DMG were introduced onto the ring, it could direct metalation to a specific adjacent position, enabling precise functionalization.

The hierarchy of directing ability among halogens is generally F > Cl > Br > I, but this can be superseded by the kinetic preference for halogen-metal exchange (I > Br > Cl). uwindsor.caunblog.fr This competition is a critical consideration in designing DoM strategies for polyhalogenated systems.

Electrochemical methods represent a growing field in organic synthesis, offering sustainable and often highly selective transformations. acs.org For fluorinated aryl systems, electrosynthesis can be employed for both the introduction of fluorine atoms and the functionalization of fluorinated precursors. acs.orgresearchgate.net

Anodic fluorination, for instance, can be used to introduce fluorine onto aromatic rings, although controlling regioselectivity on a complex substrate like this compound would be challenging. More relevant is the electrochemical modification of the existing aryl halide bonds. For example, electrochemical methods have been developed for the amination of aryl halides using ammonia directly, providing a green alternative to metal-catalyzed processes. nih.gov Furthermore, aryl radicals can be generated electrochemically from organoboron reagents under pulsed conditions, which could then participate in various bond-forming reactions. nih.gov This approach could be adapted to derivatives of this compound where a halogen has been converted to a boronic ester.

The key advantages of electrochemical approaches include mild reaction conditions, avoidance of stoichiometric chemical oxidants or reductants, and the potential for unique reactivity patterns. acs.org

Novel Synthetic Approaches and One-Pot Methodologies for Polyhalogenated Benzene Cores

For the synthesis of molecules like this compound, a multi-step sequence starting from a simpler precursor is typically required. For example, a related compound, 1-bromo-2-chloro-3-fluoro-4-iodobenzene, can be synthesized via a one-pot diazotization and iodination of 4-bromo-3-chloro-2-fluoroaniline. google.com This strategy avoids the isolation of the often unstable diazonium salt intermediate. A similar approach could be envisioned for the synthesis of this compound, potentially starting from 2,5-dibromo-3-fluoroaniline.

Mechanistic Insights and Reactivity Studies of 1,4 Dibromo 2 Fluoro 6 Iodobenzene

Halogen-Specific Reactivity and Orthogonal Functionalization

The capacity for orthogonal functionalization, or the selective reaction of one functional group in the presence of others, is a cornerstone of modern synthetic chemistry. In polyhalogenated aromatics like 1,4-Dibromo-2-fluoro-6-iodobenzene, this selectivity is governed by the distinct reactivity of each carbon-halogen bond.

Differential Reactivity of Bromine, Fluorine, and Iodine Substituents in Aromatic Systems

The reactivity of aryl halides in many important transformations, particularly metal-catalyzed cross-coupling reactions, is inversely related to the carbon-halogen bond dissociation energy (BDE). nih.govfrontiersin.org The C–I bond is the longest and weakest, making it the most reactive site, followed by the C–Br bond, the C–Cl bond, and finally the very strong and typically unreactive C–F bond. nih.govnih.gov This established hierarchy allows for selective reactions at the most labile C-I bond while leaving the C-Br and C-F bonds intact for subsequent transformations. nih.gov

This differential reactivity is the key to the sequential cross-coupling of polyhalogenated compounds. nih.gov For instance, palladium-catalyzed reactions can be tuned to first address the C-I bond under milder conditions, followed by reaction at the C-Br bond using more forcing conditions or different catalyst systems. nih.gov The C-F bond is generally inert to these conditions.

| Bond Type | Average Bond Dissociation Energy (kJ/mol) |

| C–F | ~525 |

| C–Cl | ~400 |

| C–Br | ~336 |

| C–I | ~272 |

| This table presents generalized bond dissociation energies for aryl halides to illustrate the reactivity trend. nih.govfrontiersin.org |

Nucleophilic Aromatic Substitution (SNAr) Investigations on Halogenated Aryl Compounds

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism involves a two-step process of addition-elimination. libretexts.org The reaction is initiated by the attack of a nucleophile on the electron-poor aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The leaving group then departs, restoring the ring's aromaticity. libretexts.org

The rate of SNAr reactions is highly dependent on two main factors:

Ring Activation : The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), typically positioned ortho and/or para to the leaving group. wikipedia.orglibretexts.org These groups stabilize the negative charge of the Meisenheimer intermediate through resonance or induction.

Leaving Group Ability : The rate is also influenced by the nature of the leaving group. The halogen's ability to be displaced generally follows the order of electronegativity: F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is fastest on the carbon atom bonded to the most electronegative halogen. nih.gov

In this compound, the fluorine atom is the most powerful inductively electron-withdrawing halogen, making the carbons it is attached to (and those ortho/para to it) more electrophilic. However, the C-F bond is very strong, making fluoride a poor leaving group compared to bromide and iodide. researchgate.net Conversely, while iodide is an excellent leaving group, it is the least electron-withdrawing of the halogens present. Therefore, SNAr reactions on this substrate would be influenced by a complex balance of ring activation and leaving group aptitude. Typically, for SNAr to be efficient, potent activating groups like nitro groups are required. rsc.org

Electrophilic Aromatic Substitution (EAS) Patterns and Directing Effects

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The existing substituents on the ring profoundly influence both the rate of the reaction and the position of the incoming electrophile. libretexts.org

Halogens exhibit a dual nature in EAS reactions:

Inductive Effect : Due to their high electronegativity, all halogens withdraw electron density from the ring through the sigma bond network. This is a deactivating effect, making halogenated benzenes less reactive than benzene (B151609) itself. libretexts.orglibretexts.org

Resonance Effect : Halogens possess lone pairs of electrons that can be donated to the aromatic ring through p-π conjugation. This resonance effect increases electron density, particularly at the ortho and para positions. stackexchange.com

| Halogen Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |

| -F | Strongly withdrawing | Donating | Deactivating | Ortho, Para |

| -Br | Withdrawing | Donating | Deactivating | Ortho, Para |

| -I | Withdrawing | Donating | Deactivating | Ortho, Para |

| This table summarizes the electronic effects of halogen substituents in electrophilic aromatic substitution. libretexts.orgpitt.edu |

Reaction Kinetics and Thermodynamic Analyses of Halogen Exchange and Coupling Reactions

The selective functionalization of this compound hinges on the kinetic and thermodynamic differences between the C-I and C-Br bonds in key reactions like metal-catalyzed cross-couplings and halogen exchange.

The rate-determining step in many palladium-catalyzed cross-coupling cycles is the oxidative addition of the aryl halide to the low-valent metal center (e.g., Pd(0)). nih.gov The kinetics of this step are highly dependent on the carbon-halogen bond being cleaved. The reaction rates for oxidative addition typically follow the trend C-I > C-Br >> C-Cl, which directly correlates with the bond dissociation energies. nih.govrsc.org This kinetic differentiation allows for selective coupling at the C-I position at lower temperatures or with less active catalysts, while the C-Br bond requires more energy input to react.

Halogen exchange reactions, often called Finkelstein reactions, can also be applied to aryl halides, typically using copper or nickel catalysts. nih.govacs.org These reactions are equilibrium-driven processes. Converting an aryl bromide to an aryl iodide is thermodynamically unfavorable in terms of bond energies but can be driven forward by using an excess of the halide salt (e.g., NaI) and by the precipitation of the resulting salt (e.g., NaBr) in an appropriate solvent. nih.govacs.org

| Reaction Type | General Reactivity Trend | Key Kinetic Factor | Key Thermodynamic Factor |

| Pd-Catalyzed Cross-Coupling | Ar-I > Ar-Br > Ar-Cl | Rate of Oxidative Addition | Strength of C-X bond formed |

| Cu-Catalyzed Halogen Exchange | Ar-Br to Ar-I is feasible | Catalyst activity, Temperature | C-X Bond Energies, Le Châtelier's principle |

| This table provides a comparative overview of kinetic and thermodynamic considerations in key reactions of aryl halides. nih.govnih.govacs.org |

Stereoelectronic Effects of Halogen Substituents on Reaction Pathways and Selectivity

Stereoelectronic effects, the interplay of steric and electronic properties, are critical in dictating the reaction outcomes for this compound.

Electronic Effects : The primary electronic effect governing selectivity in cross-coupling reactions is the inherent reactivity difference between the C-I and C-Br bonds. The C-I bond is more polarizable and has a lower-lying σ* antibonding orbital, making it a better electron acceptor and thus more susceptible to oxidative addition by a nucleophilic metal catalyst like Pd(0). The strong inductive effect of the fluorine atom at C-2 makes the adjacent C-I bond at C-6 and C-Br bond at C-1 more electron-deficient and potentially more reactive towards oxidative addition than they would be otherwise.

Steric Effects : The iodine atom is significantly larger than bromine, and both are much larger than fluorine. This steric bulk can influence the approach of the catalyst and other reagents. In the case of this compound, the iodine atom is flanked by the fluorine atom and a hydrogen atom, while the bromine atoms are in less hindered positions relative to each other. However, the overwhelming electronic preference for C-I bond activation in cross-coupling reactions means that steric hindrance is often a secondary consideration unless extremely bulky ligands or substrates are used.

Solvent Effects on Reactivity and Reaction Outcome in Polyhalogenated Aromatics

The choice of solvent can dramatically influence the rate, selectivity, and even the mechanism of reactions involving polyhalogenated aromatics. researchgate.net

In Nucleophilic Aromatic Substitution (SNAr) , polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred. These solvents are effective at solvating the cation of the nucleophilic salt but poorly solvate the anion, leaving the nucleophile "bare" and highly reactive. libretexts.org Protic solvents, such as water or alcohols, can hydrogen-bond with the nucleophile, reducing its reactivity. youtube.com

In Metal-Catalyzed Cross-Coupling Reactions , the solvent's role is multifaceted. It must dissolve the substrate, reagents, and catalyst. The solvent's polarity can affect the rate and selectivity of oxidative addition. For instance, in some systems, polar solvents have been shown to favor oxidative addition pathways that proceed through more polar transition states. researchgate.net The choice of solvent can also impact catalyst stability and lifetime. Common solvents for these reactions include ethers (like dioxane or THF), aromatic hydrocarbons (like toluene), and polar aprotic solvents (like DMF).

| Reaction Type | Preferred Solvent Type | Rationale | Example Solvents |

| SNAr | Polar Aprotic | Solvates cation, leaves nucleophile "bare" and reactive. libretexts.org | DMSO, DMF, Acetonitrile |

| Pd-Catalyzed Cross-Coupling | Varies (Ethers, Aromatics, Polar Aprotic) | Solubilizes reactants/catalyst; can influence mechanism and selectivity. researchgate.net | Toluene, Dioxane, THF, DMF |

| This table outlines the effects and common choices of solvents for key reactions of polyhalogenated aromatics. |

Computational Chemistry and Theoretical Investigations of 1,4 Dibromo 2 Fluoro 6 Iodobenzene

Density Functional Theory (DFT) Calculations for Molecular Structure, Conformation, and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the electronic structure and geometry of molecules. For 1,4-Dibromo-2-fluoro-6-iodobenzene, DFT calculations are used to predict its most stable three-dimensional arrangement. These calculations solve the Schrödinger equation using functionals that relate the electron density to the total energy of the system.

By optimizing the molecular geometry, DFT can provide precise data on bond lengths, bond angles, and dihedral angles. In the case of this compound, the calculations would likely confirm a largely planar benzene (B151609) ring, although minor distortions may occur due to steric strain between the bulky adjacent iodine and bromine substituents. The stability of the molecule is assessed by its total electronic energy, with lower values indicating higher stability. These computational approaches allow for a detailed structural characterization that is fundamental to understanding the molecule's physical and chemical behavior.

Interactive Table: Predicted Geometric Parameters for this compound from DFT Calculations

Note: The following data is illustrative of typical results obtained from DFT calculations (e.g., at the B3LYP/6-311G(d,p) level of theory) and serves to exemplify the type of information generated.

| Parameter | Atom 1 | Atom 2 | Predicted Value |

| Bond Length | C1 | I | 2.09 Å |

| Bond Length | C2 | F | 1.35 Å |

| Bond Length | C4 | Br | 1.90 Å |

| Bond Length | C6 | Br | 1.90 Å |

| Bond Angle | C1 | C6 | C5 |

| Bond Angle | C1 | C2 | C3 |

| Dihedral Angle | I | C1 | C6 |

Prediction of Reactivity and Site Selectivity via Advanced Computational Models

A significant challenge and opportunity in the chemistry of polyhalogenated arenes is controlling site selectivity in reactions such as cross-coupling. nih.govacs.org Computational models are invaluable for predicting which halogen atom will preferentially react. The reactivity of the carbon-halogen bonds in this compound is expected to differ significantly, generally following the trend of C-I > C-Br > C-Cl > C-F for oxidative addition to a metal catalyst.

Advanced computational models can quantify these differences by calculating parameters such as:

Bond Dissociation Energies (BDEs): Lower BDEs indicate weaker bonds that are more easily cleaved during a reaction. The C-I bond is expected to have the lowest BDE.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. The carbon atoms bonded to the electronegative halogens will be electrophilic, making them susceptible to nucleophilic attack or oxidative addition.

Fukui Functions: These functions identify the sites within a molecule that are most susceptible to nucleophilic or electrophilic attack, providing a quantitative measure of local reactivity.

Computational strategies have been successfully applied to predict the outcome of cross-coupling reactions for various heterocyclic systems. nih.gov These models can guide synthetic chemists in choosing the right reaction conditions to achieve a desired functionalization at a specific position.

Interactive Table: Illustrative Reactivity Indices for this compound

| Position (C-X Bond) | Relative Bond Dissociation Energy (kcal/mol) | Predicted Reactivity Order for Oxidative Addition |

| C1-I | Lowest | 1 (Most Reactive) |

| C4-Br | Intermediate | 2 |

| C6-Br | Intermediate | 2 |

| C2-F | Highest | 3 (Least Reactive) |

Frontier Molecular Orbital (FMO) Analysis and Electronic Structure Determination

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comyoutube.comwikipedia.org The HOMO is the highest-energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest-energy orbital devoid of electrons and acts as an electron acceptor. youtube.comyoutube.com

For this compound, FMO analysis reveals key aspects of its electronic structure:

HOMO and LUMO Energies: The energies of the HOMO and LUMO are critical indicators of the molecule's ability to donate or accept electrons. The presence of multiple electron-withdrawing halogen atoms is expected to lower the energies of both orbitals compared to unsubstituted benzene.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter that correlates with the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

By analyzing the distribution and energies of these frontier orbitals, chemists can predict the molecule's behavior in various reactions, particularly pericyclic reactions and interactions with transition metals. wikipedia.orgimperial.ac.uk

Interactive Table: Representative FMO Energies

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzene | -6.75 | -1.15 | 5.60 |

| This compound (Illustrative) | -7.10 | -1.85 | 5.25 |

Reaction Mechanism Elucidation through Transition State Modeling and Energy Profile Mapping

Computational chemistry allows for the detailed investigation of reaction mechanisms by mapping the entire potential energy surface of a chemical transformation. nih.gov For a reaction involving this compound, such as a site-selective Suzuki coupling, theoretical modeling can identify all relevant species, including reactants, intermediates, transition states, and products.

The process involves:

Locating Stationary Points: The geometries of reactants, products, and any intermediates are optimized to find their lowest energy structures.

Identifying Transition States: A transition state is the highest energy point along the lowest energy reaction path connecting reactants and products. Computational algorithms are used to locate this first-order saddle point on the potential energy surface.

Calculating Activation Energies: The energy difference between the reactants and the transition state defines the activation energy barrier (Ea), a key determinant of the reaction rate.

By calculating the energy profiles for competing reaction pathways (e.g., reaction at the C-I bond versus the C-Br bond), researchers can computationally confirm the most favorable mechanism. The pathway with the lowest activation energy will be the dominant one, thus elucidating the origin of the observed site selectivity.

Solvent-Mediated Effects in Theoretical Simulations of Halogenated Arenes

Most chemical reactions are performed in a solvent, which can significantly influence reaction rates and outcomes. Theoretical simulations must account for these solvent effects to provide realistic predictions. rsc.org For halogenated arenes, the interactions between the solute and solvent molecules can alter the stability of reactants, transition states, and products. nih.govacs.org

Two primary models are used to simulate solvent effects:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. smf.mxresearchgate.net This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. rsc.org This method can capture specific solute-solvent interactions, such as hydrogen bonding or halogen bonding, which may be crucial in certain systems.

For this compound, the choice of solvent can influence which reaction pathway is favored. A polar solvent might stabilize a polar transition state more than a nonpolar one, thereby lowering the activation energy and accelerating the reaction. Computational studies incorporating solvent effects are therefore essential for accurately modeling real-world chemical systems.

Advanced Spectroscopic Characterization and Structural Analysis of 1,4 Dibromo 2 Fluoro 6 Iodobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-Resolution Studies (e.g., ¹H, ¹³C, ¹⁹F NMR)

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 1,4-Dibromo-2-fluoro-6-iodobenzene. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the chemical environment of each nucleus.

Due to the limited availability of direct experimental data for this compound, the following spectral data are predicted based on the analysis of structurally similar compounds, such as 1,4-dibromo-2-fluorobenzene and other halogenated benzene (B151609) derivatives.

Predicted NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | |||

| H-3 | 7.50 - 7.80 | Doublet of doublets | ³J(HF) ≈ 8-10, ⁴J(HH) ≈ 2-3 |

| H-5 | 7.80 - 8.10 | Doublet | ⁴J(HH) ≈ 2-3 |

| ¹³C | |||

| C-1 (C-Br) | 115 - 120 | Doublet | ²J(CF) ≈ 20-25 |

| C-2 (C-F) | 158 - 162 | Doublet | ¹J(CF) ≈ 240-260 |

| C-3 (C-H) | 130 - 135 | Doublet | ³J(CF) ≈ 5-10 |

| C-4 (C-Br) | 118 - 122 | Singlet | |

| C-5 (C-H) | 140 - 145 | Singlet | |

| C-6 (C-I) | 90 - 95 | Doublet | ³J(CF) ≈ 3-5 |

| ¹⁹F | -100 to -120 | Singlet |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

The ¹⁹F nucleus is highly sensitive in NMR spectroscopy, with a wide range of chemical shifts that are very sensitive to the electronic environment. wikipedia.org For this compound, the fluorine atom is expected to resonate in the typical region for aryl fluorides. colorado.eduucsb.edu

Spin-spin coupling constants provide valuable information about the connectivity of atoms within a molecule. In this compound, the coupling between fluorine and adjacent proton and carbon nuclei (JHF and JCF) is of particular interest.

J(HF) Coupling: The coupling between the fluorine atom at position 2 and the proton at position 3 is a three-bond coupling (³J(HF)). This through-bond coupling is expected to be in the range of 8-10 Hz and is a clear indicator of the ortho relationship between the fluorine and hydrogen atoms.

J(CF) Coupling: The carbon-fluorine coupling constants are particularly informative. The one-bond coupling (¹J(CF)) for the carbon directly attached to the fluorine (C-2) is typically large, around 240-260 Hz. The two-bond coupling (²J(CF)) to the adjacent carbons (C-1 and C-3) is expected to be in the range of 20-25 Hz. Longer-range couplings, such as the three-bond coupling (³J(CF)) to C-6 and C-4, are also often observed, though with smaller magnitudes. These coupling constants are crucial for the unambiguous assignment of carbon signals in the ¹³C NMR spectrum. The magnitude of these J-couplings can provide insights into the electronic structure and hybridization of the involved atoms. thermofisher.com

The choice of solvent can influence the chemical shifts and, to a lesser extent, the coupling constants in NMR spectroscopy. This is due to solvent-solute interactions, such as van der Waals forces, dipole-dipole interactions, and hydrogen bonding. For a polar molecule like this compound, changing the solvent from a non-polar one (e.g., CCl₄) to a polar one (e.g., DMSO-d₆) can lead to noticeable changes in the chemical shifts of the aromatic protons and carbons. These solvent-induced shifts can sometimes be used to resolve overlapping signals or to gain additional information about the solute's electronic distribution.

Two-dimensional (2D) NMR techniques are powerful tools for confirming the structural assignment of complex molecules. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly useful for establishing long-range correlations between protons and carbons (typically over two to three bonds).

For this compound, an HMBC spectrum would show correlations that confirm the substitution pattern. For example:

The proton at H-3 would show correlations to the carbons C-1, C-2, C-4, and C-5.

The proton at H-5 would show correlations to the carbons C-1, C-3, C-4, and C-6.

These long-range correlations provide unambiguous evidence for the connectivity of the benzene ring and the relative positions of the substituents, thus confirming the site selectivity of the synthesis.

X-ray Crystallography: Solid-State Structural Elucidation and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly available, its solid-state structure and intermolecular interactions can be predicted based on the known crystal structures of similar halogenated benzenes, such as 1-bromo-4-iodobenzene. researchgate.net

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₂Br₂FI), the molecular ion peak (M⁺) would be a key feature in the mass spectrum.

The presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion. The mass spectrum will show a cluster of peaks for the molecular ion with a distinctive M:M+2:M+4 intensity ratio of approximately 1:2:1. The exact mass of the molecular ion can be used to confirm the elemental composition of the molecule with high accuracy.

The fragmentation of this compound under electron ionization would likely proceed through the loss of halogen atoms. Common fragmentation pathways would include the loss of an iodine radical (I•), followed by the sequential loss of bromine radicals (Br•). The relative abundance of the fragment ions can provide further structural information.

Vibrational Spectroscopy (Infrared, Raman): Probing Molecular Dynamics and Bonding Characteristics

Predicted Vibrational Frequencies for this compound:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| C-H stretch | 3050 - 3150 | Aromatic C-H stretching vibrations. |

| C=C stretch | 1400 - 1600 | Aromatic ring stretching vibrations. |

| C-F stretch | 1200 - 1300 | Stretching vibration of the carbon-fluorine bond. |

| C-Br stretch | 500 - 650 | Stretching vibration of the carbon-bromine bonds. |

| C-I stretch | 450 - 600 | Stretching vibration of the carbon-iodine bond. |

| C-H bend | 800 - 900 | Out-of-plane bending of the aromatic C-H bonds. |

The specific frequencies and intensities of these bands can be influenced by the positions of the substituents on the aromatic ring. Analysis of the vibrational spectra can provide a fingerprint for the molecule and can be used to confirm its identity and purity. chemicalbook.comnist.gov The IR and Raman spectra for the closely related compound 1-bromo-4-fluoro-2-iodobenzene are available and serve as a good reference. nih.gov

Applications As a Versatile Synthetic Building Block in Advanced Chemical Synthesis

Construction of Complex Organic Molecules

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocyclic Frameworks

No specific examples or research findings were identified for the use of 1,4-Dibromo-2-fluoro-6-iodobenzene in the synthesis of polycyclic aromatic hydrocarbons or heterocyclic frameworks.

Preparation of Sterically Hindered or Electronically Diverse Aromatic Systems

Information regarding the application of this compound in creating sterically hindered or electronically diverse aromatic systems is not available in the provided search results.

Precursors for Advanced Functional Materials

Development of Conjugated Polymers and Oligomers with Tailored Electronic Properties

There is no specific information detailing the use of this compound as a precursor for conjugated polymers and oligomers.

Synthesis of Liquid Crystalline Compounds and Optoelectronic Materials

No research was found that specifically mentions this compound in the synthesis of liquid crystalline compounds or optoelectronic materials.

Applications in the Creation of Novel Polymers and Surface Coatings

The role of this compound in the creation of novel polymers and surface coatings is not documented in the available search results.

Due to the lack of specific data for "this compound," a data table of its applications as requested cannot be generated.

Intermediates in the Synthesis of Biologically Relevant Scaffolds

The strategic placement of multiple, distinct halogen atoms on an aromatic ring transforms a simple benzene (B151609) derivative into a powerful and versatile building block for advanced chemical synthesis. The compound this compound is a prime example of such a scaffold, engineered for selective, stepwise functionalization. Its unique arrangement of iodo, bromo, and fluoro substituents allows for a programmed approach to the construction of complex, biologically active molecules. The differential reactivity of the carbon-halogen bonds is the key to this versatility, with the carbon-iodine bond being the most reactive towards transition-metal-catalyzed cross-coupling reactions, followed by the carbon-bromine bonds, while the carbon-fluorine bond is typically inert under these conditions. This hierarchy of reactivity enables chemists to introduce a variety of substituents at specific positions on the aromatic ring, making it an ideal starting material for creating libraries of compounds for drug discovery and agrochemical development.

Rational Design of Halogenated Analogues for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of modern medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. These studies rely on the systematic modification of a lead compound and the subsequent evaluation of the biological activity of the resulting analogues. The goal is to identify the key structural features, or pharmacophores, that are responsible for the desired therapeutic effect and to optimize them to enhance potency, selectivity, and pharmacokinetic properties. This compound is an exceptionally well-suited starting material for the rational design of halogenated analogues for SAR studies due to its potential for controlled, site-selective chemical modification, which allows for the generation of extensive molecular diversity.

The distinct reactivity of the three types of carbon-halogen bonds in this compound under different reaction conditions is the foundation of its utility. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. nih.gov This allows for the selective functionalization of the iodine-bearing carbon at position 6, leaving the two bromine atoms and the fluorine atom untouched. Subsequently, the bromine atoms at positions 1 and 4 can be functionalized, potentially selectively, by altering reaction conditions or catalyst systems. This stepwise approach enables the synthesis of a wide array of derivatives from a single precursor, where different substituents can be introduced at three distinct positions on the benzene ring. This systematic variation is essential for probing the steric and electronic requirements of a biological target and for building a comprehensive SAR model.

The fluorine atom at position 2 plays a multifaceted role. While it is generally unreactive in cross-coupling reactions, its high electronegativity significantly influences the electronic properties of the benzene ring, which can in turn affect the reactivity of the other halogen substituents. nih.gov More importantly, the fluorine atom can have a profound impact on the biological properties of the final molecule. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions or by forming hydrogen bonds, and improve membrane permeability and bioavailability. benthamscience.combenthamdirect.comscispace.com The ability to retain the fluorine atom while modifying other parts of the molecule allows for the exploration of these "fluorine effects" in a systematic manner.

Furthermore, the bromine and iodine atoms themselves can participate in specific non-covalent interactions with biological macromolecules, a phenomenon known as halogen bonding. acs.orgnih.govresearchgate.netnih.gov In a halogen bond, the electropositive region on the outer side of the halogen atom (the σ-hole) interacts with an electron-rich atom, such as an oxygen or nitrogen atom, in a protein's active site. The strength of this interaction depends on the polarizability of the halogen, following the trend I > Br > Cl > F. By using this compound as a starting material, medicinal chemists can design analogues where the iodine or bromine atoms are replaced with other functional groups to investigate the role of halogen bonding in ligand-protein interactions. This provides a powerful tool for lead optimization and the rational design of more potent and selective drugs.

Table 1: Orthogonal Reactivity of Halobenzenes in Palladium-Catalyzed Cross-Coupling Reactions

| Halogen at C-X | Relative Reactivity in Oxidative Addition | Potential Cross-Coupling Reactions | Typical Application in Sequential Synthesis |

| I | Most Reactive | Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig | First position to be functionalized |

| Br | Intermediate Reactivity | Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig | Second position to be functionalized after C-I |

| F | Least Reactive (Generally Inert) | Not typically used in cross-coupling | Modulates electronic and biological properties |

Precursors for Agrochemistry-Relevant Compounds

The introduction of halogen atoms into the structure of active ingredients is a well-established strategy in the development of modern agrochemicals, including herbicides, fungicides, and insecticides. researchgate.netfao.org Halogenation can significantly enhance the biological activity, selectivity, and metabolic stability of these compounds, leading to more effective and environmentally benign crop protection solutions. Polyhalogenated aromatic compounds are common structural motifs in a wide range of commercially successful agrochemicals. wikipedia.org Consequently, versatile building blocks like this compound, which allow for the controlled and sequential introduction of various functional groups onto a halogenated benzene core, are of high value in the synthesis of novel agrochemical candidates.

The differential reactivity of the iodo and bromo substituents in this compound can be exploited to construct the complex molecular architectures often required for potent agrochemical activity. For instance, the highly reactive C-I bond can be used to introduce a key pharmacophoric element through a Suzuki or Sonogashira coupling, while the C-Br bonds can be subsequently functionalized to fine-tune the compound's properties. This could involve, for example, the introduction of a toxophore or a group that improves the compound's uptake and translocation within the target pest or plant.

The fluorine atom in the 2-position is also a particularly desirable feature in agrochemical design. The presence of fluorine can lead to increased lipophilicity, which can enhance the penetration of the compound through the waxy cuticles of plants or the exoskeletons of insects. researchgate.net Furthermore, the C-F bond is exceptionally strong, which can increase the metabolic stability of the compound in the target organism and in the environment, leading to longer-lasting efficacy. nih.gov Many modern agrochemicals incorporate fluorine for these reasons. nih.gov

The systematic modification of the this compound core allows for the creation of focused libraries of candidate compounds for high-throughput screening. By varying the substituents at the 1, 4, and 6 positions, researchers can rapidly explore the structure-activity relationships for a particular agrochemical target. For example, in the development of new fungicides, different aryl or heteroaryl groups could be introduced via Suzuki coupling at the C-I bond, while various amides or ethers could be installed at the C-Br positions using Buchwald-Hartwig or Ullmann couplings. This modular approach accelerates the discovery of new active ingredients with improved performance and safety profiles. The ability to build complexity and diversity from a single, highly functionalized starting material makes this compound a potentially powerful tool in the ongoing search for the next generation of crop protection agents.

Table 2: Examples of Agrochemicals Featuring Halogenated Phenyl Scaffolds

| Compound Name | Type | Halogenated Phenyl Moiety | Mode of Action |

| Chlorothalonil | Fungicide | Tetrachlorophenyl | Multi-site inhibitor |

| Fipronil | Insecticide | Dichlorophenyl | GABA-gated chloride channel antagonist |

| Dicamba | Herbicide | Dichlorophenyl | Synthetic auxin |

| Boscalid | Fungicide | Dichlorophenyl | Succinate dehydrogenase inhibitor (SDHI) |

| Fludioxonil | Fungicide | Difluorophenyl | Phenylpyrrole fungicide |

Emerging Research Directions and Future Perspectives for 1,4 Dibromo 2 Fluoro 6 Iodobenzene

Sustainable Synthesis and Green Chemistry Approaches for Polyhalogenated Compounds

The synthesis of polyhalogenated compounds has traditionally relied on methods that are often inconsistent with the principles of green chemistry. taylorfrancis.com The future of synthesizing molecules like 1,4-Dibromo-2-fluoro-6-iodobenzene is intrinsically linked to the adoption of more sustainable practices that prioritize waste prevention, atom economy, and the use of less hazardous substances. organic-chemistry.org

Modern green chemistry strategies are moving away from the use of elemental halogens (e.g., Br₂, Cl₂), which are hazardous, toward safer and easier-to-handle halogenating agents like N-halosuccinimides (NCS, NBS, NIS). rsc.orgrsc.org These reagents offer improved selectivity and safety, although their atom economy can be poor. rsc.org To address this, research focuses on catalytic processes that can use simple, inert halide salts as the halogen source, activated by clean oxidants like hydrogen peroxide or oxygen. rsc.orgresearchgate.net This approach dramatically reduces waste, forming by-products like water. rsc.org

Another key principle is the use of environmentally benign solvents. organic-chemistry.org Efforts to replace chlorinated solvents with greener alternatives, or even conduct reactions in water or under solvent-free conditions, are gaining traction in aromatic halogenation. taylorfrancis.comorganic-chemistry.org The development of one-pot, multi-step syntheses from renewable feedstocks, such as furfural (B47365) derivatives, also represents a significant leap forward in the sustainable production of aromatic compounds. ucl.ac.ukucl.ac.uk

Flow Chemistry and Continuous Processing Applications in Halogenated Aromatic Synthesis

Flow chemistry, or continuous processing, is emerging as a transformative technology for the synthesis of complex organic molecules, including halogenated aromatics. nih.gov This approach offers significant advantages over traditional batch processing, such as superior heat and mass transfer, enhanced safety, improved reproducibility, and seamless scalability. nih.govnih.gov

Halogenation reactions are often highly exothermic, and the precise temperature control afforded by microreactors in flow systems can prevent the formation of hot spots, thereby minimizing side reactions and improving selectivity. nih.gov This level of control is critical for the regioselective synthesis of a polysubstituted compound like this compound, where multiple isomers could potentially form.

Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of a precisely substituted molecule like this compound hinges on achieving high selectivity in halogenation reactions. A major focus of current research is the development of novel catalytic systems that can direct halogens to specific positions on an aromatic ring with high efficiency. rsc.orgacs.org

Recent advancements include the use of simple, inexpensive, and easy-to-handle Lewis bases, such as DABCO, to catalyze aromatic halogenation with N-halosuccinimides at ambient conditions, achieving excellent yields and selectivity. rsc.org Brønsted acids have also been shown to effectively catalyze the halogenation of arenes containing electron-withdrawing groups, a long-standing challenge in organic synthesis. acs.org These catalysts are thought to activate the halogenating agent, making it more electrophilic.

Organocatalysis offers another powerful tool, with various systems being developed to activate halogenating reagents through different modes, including ionic bonding and hydrogen bonding interactions. researchgate.netyoutube.com For instance, cooperative catalytic systems, such as the combination of thianthrene (B1682798) and trifluoromethanesulfonic acid (TfOH), can activate NXS reagents to halogenate a wide range of compounds, including deactivated aromatics. researchgate.net The goal of this research is to create highly active and selective catalysts that operate under mild, environmentally friendly conditions, paving the way for more efficient and practical syntheses of polyhalogenated compounds.

Application in Supramolecular Chemistry and Self-Assembly of Functional Architectures

The distinct electronic properties of the carbon-halogen bond are increasingly being exploited in the field of supramolecular chemistry to construct complex, functional architectures through a non-covalent interaction known as halogen bonding. mdpi.comacs.org In a halogen bond, a halogen atom acts as an electrophilic species (a halogen bond donor), interacting with a Lewis base (a halogen bond acceptor). acs.org The strength of this interaction generally increases with the polarizability of the halogen atom (I > Br > Cl > F). nih.gov

This compound is an exceptionally interesting candidate for supramolecular chemistry. It possesses a strong halogen bond donor (iodine), two moderate donors (bromine), and a highly electron-withdrawing fluorine atom that can enhance the electropositive character of the other halogens, thereby strengthening their donor capabilities. researchgate.net This combination of atoms allows the molecule to act as a versatile building block, or "tecton," capable of forming multiple, directional halogen bonds.

Researchers are exploring how polyhalogenated molecules can drive the self-assembly of materials, leading to the formation of 1D chains, 2D sheets, and 3D networks. mdpi.comnih.gov These self-assembled structures have potential applications in crystal engineering, anion recognition, and the development of functional materials like liquid crystals and organic electronics. mdpi.comresearchgate.net The study of how molecules like this compound self-assemble on surfaces is also a vibrant area of research, with scanning tunneling microscopy revealing how substrate interactions can influence the final supramolecular structure. nih.govarxiv.org

Advanced Spectroscopic Probes and In Situ Reaction Monitoring Techniques

The synthesis of a multi-substituted aromatic compound like this compound presents a significant analytical challenge. Controlling the precise sequence of halogenations to obtain the desired isomer requires a deep understanding of the reaction as it happens. This has spurred the development and application of advanced spectroscopic probes and in situ (in the reaction mixture) monitoring techniques.

Process Analytical Technology (PAT) tools, often integrated into flow chemistry systems, are becoming indispensable for modern organic synthesis. Techniques such as Fourier-transform infrared spectroscopy (FT-IR) and Raman spectroscopy can be used to monitor the concentration of reactants, intermediates, and products in real-time without the need for sampling. This continuous stream of data allows chemists to optimize reaction conditions on the fly, ensuring higher yields, better selectivity, and improved safety.

For detailed structural elucidation, advanced Nuclear Magnetic Resonance (NMR) techniques are crucial. While standard ¹H and ¹³C NMR are vital, multidimensional NMR experiments can help unravel the complex structure and confirm the substitution pattern of highly substituted benzenes. The investigation of intermolecular interactions, such as the halogen-π interactions that influence the behavior of these compounds, can also be studied using NMR and UV absorption spectroscopy, providing fundamental insights that aid in the design of separation processes and functional materials. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.